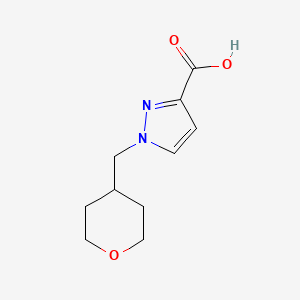
1-(Tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid is a compound that belongs to the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid typically involves the condensation of 1,3-diketones with hydrazines under mild conditions. One common method is the reaction of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature, which yields pyrazoles in good yields . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazole derivatives, including 1-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid, often employs one-pot multicomponent processes and novel reactants to streamline the synthesis and improve yields. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Bromine, oxygen in DMSO
Reduction: Hydrazine, other reducing agents
Substitution: Aryl halides, copper powder, palladium catalysts
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of 1-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, certain pyrazole derivatives have been shown to inhibit enzymes such as succinate dehydrogenase, leading to anticancer effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxan-4-ylmethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)9-1-4-12(11-9)7-8-2-5-15-6-3-8/h1,4,8H,2-3,5-7H2,(H,13,14) |
InChI Key |
OCAUIZFMKIYTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















